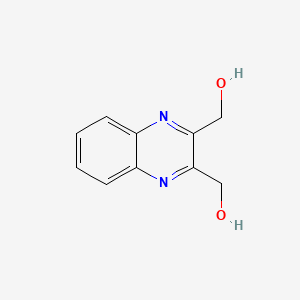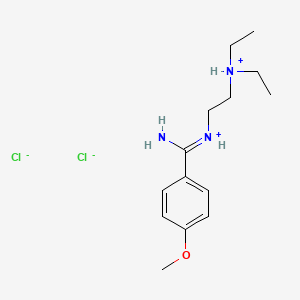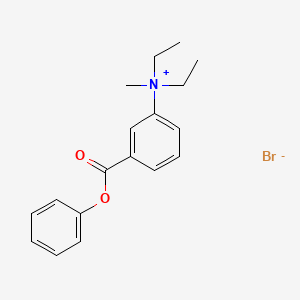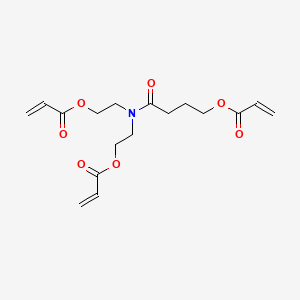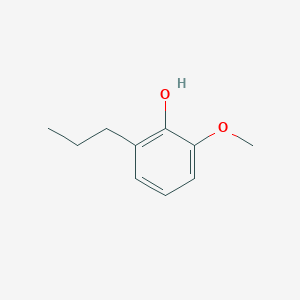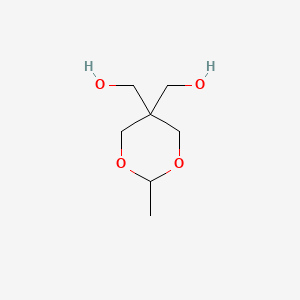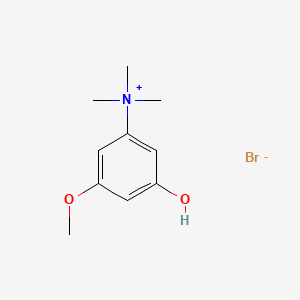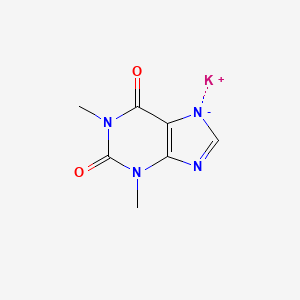
potassium 1,3-dimethyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is a chemical compound with the molecular formula C7H8N4O2K. It is a derivative of xanthine and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, typically involves the reaction of theobromine with potassium hydroxide. Theobromine is first dissolved in ethanol, and then potassium hydroxide is added to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the potassium salt of theobromine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Scientific Research Applications
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various xanthine derivatives.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role as a bronchodilator and diuretic.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This mechanism is similar to that of other xanthine derivatives, such as caffeine and theophylline. The increased cyclic AMP levels result in various physiological effects, including bronchodilation and diuresis .
Comparison with Similar Compounds
Similar Compounds
Theobromine: A naturally occurring xanthine derivative found in cocoa beans.
Theophylline: Another xanthine derivative used as a bronchodilator.
Uniqueness
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is unique due to its specific potassium salt form, which can influence its solubility and bioavailability compared to other xanthine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
57533-87-6 |
|---|---|
Molecular Formula |
C7H7KN4O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
potassium;1,3-dimethylpurin-7-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.K/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
InChI Key |
WEKMRFVKZNZBAH-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


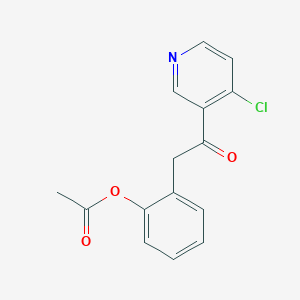

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
